molecular formula C11H16N4OS2 B14740945 Theophylline, 8-(sec-butylthio)-6-thio- CAS No. 6493-40-9

Theophylline, 8-(sec-butylthio)-6-thio-

Cat. No.: B14740945
CAS No.: 6493-40-9
M. Wt: 284.4 g/mol
InChI Key: WYQCMHITOCFXFR-UHFFFAOYSA-N
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Description

Theophylline, 8-(sec-butylthio)-6-thio- is a derivative of theophylline, a well-known xanthine alkaloid. This compound is characterized by the presence of a sec-butylthio group at the 8th position and a thio group at the 6th position of the theophylline molecule. Theophylline itself is commonly used for its bronchodilator effects in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Theophylline, 8-(sec-butylthio)-6-thio- typically involves the introduction of the sec-butylthio and thio groups onto the theophylline scaffold. One common method is the nucleophilic substitution reaction where the appropriate sec-butylthiol and thiol reagents are reacted with theophylline under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethyl sulfoxide or dimethylformamide at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as chromatography and crystallization would be employed to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

Theophylline, 8-(sec-butylthio)-6-thio- can undergo various chemical reactions, including:

    Oxidation: The thio groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the thio groups, typically using reducing agents like lithium aluminum hydride.

    Substitution: The sec-butylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, alcohols, and thiols in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Theophylline derivatives without the thio groups.

    Substitution: Various substituted theophylline derivatives depending on the nucleophile used.

Scientific Research Applications

Theophylline, 8-(sec-butylthio)-6-thio- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on cellular processes and enzyme inhibition.

    Medicine: Investigated for its potential therapeutic effects, particularly in respiratory diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Theophylline, 8-(sec-butylthio)-6-thio- involves its interaction with various molecular targets, including phosphodiesterase enzymes. By inhibiting these enzymes, the compound increases the levels of cyclic adenosine monophosphate (cAMP) in cells, leading to bronchodilation and other physiological effects. The sec-butylthio and thio groups may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    Theophylline: The parent compound, widely used as a bronchodilator.

    Aminophylline: A complex of theophylline and ethylenediamine, used for similar therapeutic purposes.

    Caffeine: Another xanthine alkaloid with stimulant effects.

Uniqueness

Theophylline, 8-(sec-butylthio)-6-thio- is unique due to the presence of the sec-butylthio and thio groups, which may confer distinct chemical and biological properties. These modifications can enhance the compound’s stability, solubility, and binding affinity, making it a valuable molecule for research and potential therapeutic applications.

Properties

CAS No.

6493-40-9

Molecular Formula

C11H16N4OS2

Molecular Weight

284.4 g/mol

IUPAC Name

8-butan-2-ylsulfanyl-1,3-dimethyl-6-sulfanylidene-7H-purin-2-one

InChI

InChI=1S/C11H16N4OS2/c1-5-6(2)18-10-12-7-8(13-10)14(3)11(16)15(4)9(7)17/h6H,5H2,1-4H3,(H,12,13)

InChI Key

WYQCMHITOCFXFR-UHFFFAOYSA-N

Canonical SMILES

CCC(C)SC1=NC2=C(N1)C(=S)N(C(=O)N2C)C

Origin of Product

United States

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